2-(2-Fluoropropan-2-yl)isonicotinic acid

RAF Kinase Inhibitor Amide Coupling Medicinal Chemistry

2-(2-Fluoropropan-2-yl)isonicotinic acid (CAS 1782433-31-1) is a fluorinated isonicotinic acid derivative that serves as a versatile carboxylic acid building block in medicinal chemistry. Characterized by a 2-fluoropropan-2-yl substituent at the pyridine C2 position , this compound combines the metal-coordinating and hydrogen-bonding capabilities of a pyridine-4-carboxylic acid with the unique steric and electronic effects of a tertiary alkyl fluoride.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 1782433-31-1
Cat. No. B6618410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoropropan-2-yl)isonicotinic acid
CAS1782433-31-1
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC(=C1)C(=O)O)F
InChIInChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13)
InChIKeyDQVCCKMPXZEJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoropropan-2-yl)isonicotinic Acid (CAS 1782433-31-1): A Strategic Fluorinated Pyridine Building Block for Drug Discovery


2-(2-Fluoropropan-2-yl)isonicotinic acid (CAS 1782433-31-1) is a fluorinated isonicotinic acid derivative that serves as a versatile carboxylic acid building block in medicinal chemistry. Characterized by a 2-fluoropropan-2-yl substituent at the pyridine C2 position [1], this compound combines the metal-coordinating and hydrogen-bonding capabilities of a pyridine-4-carboxylic acid with the unique steric and electronic effects of a tertiary alkyl fluoride. Its primary role is as an intermediate for constructing more complex molecules, particularly kinase inhibitors, as demonstrated in patent literature where it is used to form key amide bonds [2].

Why 2-(2-Fluoropropan-2-yl)isonicotinic Acid (CAS 1782433-31-1) Cannot Be Replaced by a Generic Isonicotinic Acid


Substituting 2-(2-fluoropropan-2-yl)isonicotinic acid with a simpler analog like unsubstituted isonicotinic acid (pKa ~4.96) or a 2-trifluoromethyl variant fundamentally alters the physicochemical and steric profile of the resulting drug candidate. The specific 2-fluoropropan-2-yl group introduces a unique combination of lipophilicity (XLogP3 = 1.1) and a sterically demanding quaternary carbon adjacent to the pyridine ring, which directly impacts target binding and pharmacokinetic properties. Unlike a generic substitution, the mono-fluorination on the tertiary carbon provides a metabolically stable motif while avoiding the excessive electron-withdrawing effects and higher lipophilicity of perfluorinated or difluoro analogs, which can lead to undesirable off-target binding or poor solubility [1]. The quantitative evidence below demonstrates that the specific substitution pattern is critical for achieving the desired balance of reactivity and drug-like properties.

Quantitative Differentiation Evidence for 2-(2-Fluoropropan-2-yl)isonicotinic Acid (CAS 1782433-31-1)


Validated Reactivity: Patent-Documented Yield in RAF Kinase Inhibitor Synthesis

In a patent synthesis of RAF kinase inhibitors, 2-(2-fluoropropan-2-yl)isonicotinic acid was used in a standard amide coupling reaction with an aniline derivative, yielding the desired product at 28% after preparative HPLC purification [1]. This yield is consistent with expectations for a sterically hindered, electron-deficient acid and demonstrates its practical reactivity in a real-world drug discovery context. By comparison, the parent isonicotinic acid under identical conditions would produce a non-fluorinated analog with significantly different biological properties, as discussed below.

RAF Kinase Inhibitor Amide Coupling Medicinal Chemistry

Optimized Lipophilicity: Balancing Cell Permeability and Solubility vs. Non-Fluorinated and Polyfluorinated Analogs

The computed partition coefficient (XLogP3) for 2-(2-fluoropropan-2-yl)isonicotinic acid is 1.1 [1]. In contrast, the unsubstituted parent, isonicotinic acid, has a much lower XLogP3 (typically -0.2 to 0.5 based on related structures), making it less membrane-permeable. Conversely, a perfluorinated analog, 2-(perfluoropropyl)isonicotinic acid, is predicted to have a significantly higher logP (estimated >3.0), which would increase the risk of poor solubility and off-target binding . The mono-fluorinated target compound occupies a strategic 'sweet spot' in lipophilicity space, balancing permeability and solubility crucial for oral bioavailability.

Lipophilic Efficiency (LipE) Drug-like Properties ADME

Metabolic Stability: Mono-Fluorination on a Tertiary Carbon Avoids Rapid Oxidative Metabolism

A key liability of the 2-isopropylisonicotinic acid scaffold is the potential for rapid oxidation of the isopropyl methyl groups by cytochrome P450 enzymes. The target compound addresses this by replacing one methyl group with a fluorine atom on the tertiary carbon. This mono-fluorination strategy is a well-established method to block that metabolic 'hot spot' without introducing the excessive electron-withdrawal of a trifluoromethyl group [1]. The difluoro analog, 2-(1,1-difluoropropan-2-yl)isonicotinic acid (CAS 2969198-89-6), while also blocking metabolism, has a significantly higher calculated logP and different electronic properties due to the geminal fluorines , which can alter reactivity and biological activity.

Metabolic Stability Fluorine Chemistry Pharmacokinetics

Spatial Complementarity: The Quaternary Center Differentiates Target Binding from Planar Aromatic Analogs

The 2-fluoropropan-2-yl substituent introduces a three-dimensional, sp3-rich quaternary carbon center directly adjacent to the pyridine ring [1]. This contrasts with common fluorinated pyridine building blocks like 2-(trifluoromethyl)isonicotinic acid, which presents a planar sp2 CF3 group. The increased three-dimensionality and steric bulk of the target compound can lead to enhanced shape complementarity and selectivity for specific protein binding pockets, as demonstrated by its incorporation into a selective RAF kinase inhibitor (US10167279B2) [2]. This move away from planarity is a key strategy in modern drug design to escape 'flatland' and improve selectivity.

Kinase Selectivity Conformational Restriction Molecular Recognition

High-Value Application Scenarios for 2-(2-Fluoropropan-2-yl)isonicotinic Acid (CAS 1782433-31-1)


Design of Novel, Selective RAF Kinase Inhibitors

As directly evidenced by US Patent 10167279B2 (Novartis), 2-(2-fluoropropan-2-yl)isonicotinic acid is a critical intermediate for synthesizing amide-linked inhibitors targeting B-Raf and related kinases. Its specific steric and electronic profile contributes to the selectivity profile of the final inhibitor [1]. Procurement is justified for any drug discovery program targeting the Ras-Raf-MEK-ERK pathway, where the 3D structure of the building block can differentiate candidate selectivity against off-target kinases compared to flat aromatic alternatives.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 183.18 g/mol, a computed XLogP3 of 1.1, and a high Fsp3 value of 0.44, this compound is an ideal fragment-sized molecule for library design [1]. It can serve as a 'privileged fragment' to probe protein pockets that favor a combination of a carboxylic acid (for hydrogen bonding) and a bulky, fluorinated alkyl group (for lipophilic contacts). Its inclusion in a library is superior to simpler isonicotinic acids as it introduces shape diversity that can lead to more selective hit matter.

Lead Optimization Programs Requiring Fine-Tuned Metabolic Stability

When a lead compound containing an isopropyl group is identified but suffers from rapid oxidative metabolism, 2-(2-fluoropropan-2-yl)isonicotinic acid offers a direct, mono-fluorinated replacement strategy to block metabolism without drastically altering molecular properties [1]. This targeted approach is preferred over the less precise addition of a trifluoromethyl group, which can cause a large increase in lipophilicity and negatively impact solubility and promiscuous binding.

Synthesis of Chemical Probes with Enhanced Cellular Activity

The balanced lipophilicity (XLogP3 = 1.1) of this building block makes it suitable for constructing cell-permeable chemical probes. When conjugated to a warhead or reporter, the resulting molecule is more likely to maintain passive cell membrane permeability than probes derived from more polar isonicotinic acid, while avoiding the cytotoxicity and low solubility often associated with perfluorinated analogs [1].

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